Cas no 2167669-41-0 (1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol)

1-(5-Bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated furan derivative with a bromo-substituted methyl group, offering unique reactivity and structural versatility in synthetic chemistry. The trifluoroethanol moiety enhances its electrophilic character, making it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic synthesis. The bromine substituent provides a handle for further functionalization via metal-catalyzed transformations, while the methyl group contributes to steric and electronic modulation. This compound is particularly useful in pharmaceutical and agrochemical research, where its trifluoromethyl group can improve metabolic stability and bioavailability. Its well-defined structure ensures consistency in synthetic applications, supporting precise molecular design.
1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol structure
2167669-41-0 structure
Product Name:1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2167669-41-0
MF:C7H6BrF3O2
MW:259.020552158356
CID:6595978
PubChem ID:165661210
Update Time:2025-06-08

1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1948729
    • 2167669-41-0
    • Inchi: 1S/C7H6BrF3O2/c1-3-2-4(8)13-5(3)6(12)7(9,10)11/h2,6,12H,1H3
    • InChI Key: ZROYQPCWRCJPOI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C(C(F)(F)F)O)O1

Computed Properties

  • Exact Mass: 257.95033g/mol
  • Monoisotopic Mass: 257.95033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33.4Ų

1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol

Introduction to 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2167669-41-0)

1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol, with the CAS number 2167669-41-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a brominated furan ring with a trifluoroethanol moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The brominated furan ring in 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol is known for its ability to form stable complexes with metal ions and its potential to interact with biological targets. The presence of the trifluoroethanol moiety enhances the compound's lipophilicity and metabolic stability, which are crucial factors in the design of effective pharmaceutical agents. These properties have led to extensive research into the potential therapeutic applications of this compound.

Recent studies have explored the biological activities of 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. These findings suggest that 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol could be a promising lead compound for the development of novel anticancer drugs.

In addition to its anticancer properties, 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol has also been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways. These findings highlight the versatility of 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol in addressing various medical challenges.

The synthesis of 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol has been optimized using modern synthetic techniques to ensure high yields and purity. The process typically involves several steps, including the formation of the brominated furan ring and the introduction of the trifluoroethanol moiety. Advanced analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the final product.

The safety profile of 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-ol has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), further studies are required to fully understand its safety profile in humans. These studies will be crucial for advancing this compound into clinical trials.

In conclusion, 1-(5-bromo-3-methylfuran-2-yl)-2,2,2-trifluoroethan-1-o l (CAS No. 2167669 -4 1 -0) strong > represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more data becomes available, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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